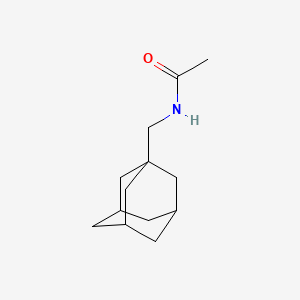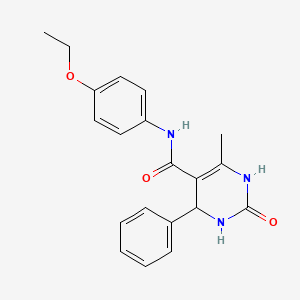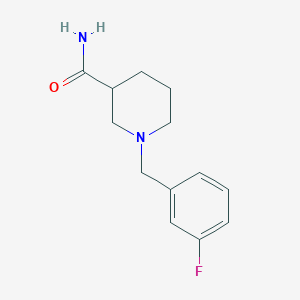
1-(3-fluorobenzyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-3-piperidinecarboxamide, also known as 3-F-Phenmetrazine, is a chemical compound that belongs to the phenylmorpholine class of compounds. It is a derivative of phenmetrazine, a psychostimulant drug that was once used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD). 3-F-Phenmetrazine has been the subject of scientific research due to its potential as a drug candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine involves the inhibition of the reuptake of dopamine by the DAT. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn leads to an increase in dopamine signaling. The resulting effects include increased alertness, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine have been studied in various animal models. It has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. It has also been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of movement and reward.
实验室实验的优点和局限性
The advantages of using 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine in lab experiments include its high potency and selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, its potential as a drug candidate for human use is limited by its stimulant properties, which could lead to abuse and addiction.
未来方向
There are several possible directions for future research on 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine. One area of interest is the development of more selective DAT inhibitors that do not have the stimulant properties of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine. Another area of interest is the study of the effects of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine in the treatment of neurological disorders such as ADHD and Parkinson's disease warrants further investigation.
合成方法
The synthesis of 1-(3-fluorobenzyl)-3-piperidinecarboxamide involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The synthesis of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine has been described in various scientific publications, including a patent filed by the pharmaceutical company Pfizer.
科学研究应用
1-(3-fluorobenzyl)-3-piperidinecarboxamideazine has been the subject of scientific research due to its potential as a drug candidate for the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. This has led to the hypothesis that 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine could be used as a treatment for disorders such as ADHD and Parkinson's disease.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGFKCAUKGFJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

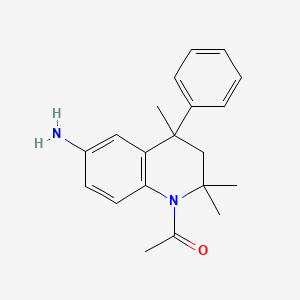
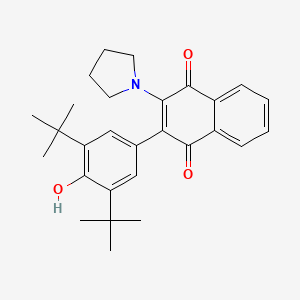
![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)
![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)

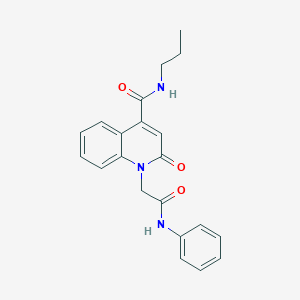
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)
